molecular formula C7H5Cl3O2S B591519 (2,5-Dichlorophenyl)methanesulfonyl chloride CAS No. 163295-71-4

(2,5-Dichlorophenyl)methanesulfonyl chloride

Cat. No.: B591519
CAS No.: 163295-71-4
M. Wt: 259.525
InChI Key: DHIDMPXMRCSOHM-UHFFFAOYSA-N
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Description

(2,5-Dichlorophenyl)methanesulfonyl chloride is an organic compound with the molecular formula C7H5Cl3O2S. It is a sulfonyl chloride derivative, characterized by the presence of two chlorine atoms on the benzene ring and a methanesulfonyl chloride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichlorophenyl)methanesulfonyl chloride typically involves the chlorination of (2,5-Dichlorophenyl)methanesulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion of the sulfonic acid to the sulfonyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to maintain the reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dichlorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form (2,5-Dichlorophenyl)methanesulfonic acid and hydrochloric acid.

    Reduction: It can be reduced to (2,5-Dichlorophenyl)methanesulfinic acid using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Reducing Agents: Sodium borohydride (NaBH4).

    Hydrolysis Conditions: Aqueous medium, often with a base to neutralize the hydrochloric acid formed.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    (2,5-Dichlorophenyl)methanesulfonic acid: Formed by hydrolysis.

Scientific Research Applications

(2,5-Dichlorophenyl)methanesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate ester derivatives.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl chloride groups for further functionalization.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2,5-Dichlorophenyl)methanesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in the formation of sulfonamides, the sulfonyl chloride reacts with an amine to form a sulfonamide bond, which can further participate in biological processes.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dichlorophenyl)methanesulfonyl chloride: Similar structure but with chlorine atoms at different positions on the benzene ring.

    (4-Chlorophenyl)methanesulfonyl chloride: Contains only one chlorine atom on the benzene ring.

    (2,4-Dichlorophenyl)methanesulfonyl chloride: Chlorine atoms at different positions compared to (2,5-Dichlorophenyl)methanesulfonyl chloride.

Uniqueness

This compound is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its reactivity and the types of derivatives formed. This compound’s unique structure allows for specific interactions in chemical reactions, making it valuable in various applications.

Properties

IUPAC Name

(2,5-dichlorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O2S/c8-6-1-2-7(9)5(3-6)4-13(10,11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIDMPXMRCSOHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CS(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10706465
Record name (2,5-Dichlorophenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10706465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163295-71-4
Record name 2,5-Dichlorobenzenemethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163295-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dichlorophenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10706465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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